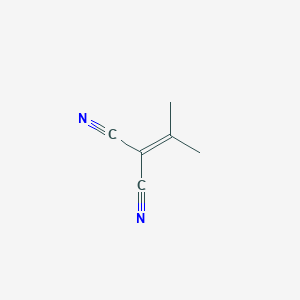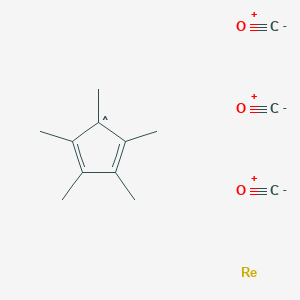![molecular formula C11H7NS2 B078341 Naphtho[2,3-d][1,3]thiazole-2(3H)-thione CAS No. 13331-30-1](/img/structure/B78341.png)
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione (NTT) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique molecular structure that makes it an interesting target for synthesis and investigation.
Scientific Research Applications
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has also been used as a building block for the synthesis of other bioactive compounds.
In materials science, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been investigated for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to exhibit good electron-transporting properties, making it a promising material for use in electronic devices.
Mechanism of Action
The mechanism of action of Naphtho[2,3-d][1,3]thiazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of melanin synthesis and neurotransmitter signaling, respectively.
Biochemical and Physiological Effects:
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to exhibit various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and antitumor activities. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has been shown to scavenge free radicals and protect cells from oxidative stress, which can lead to cell damage and disease. Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various models.
Advantages and Limitations for Lab Experiments
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione has several advantages for use in lab experiments, such as its ease of synthesis, stability, and low toxicity. However, Naphtho[2,3-d][1,3]thiazole-2(3H)-thione also has some limitations, such as its poor solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Naphtho[2,3-d][1,3]thiazole-2(3H)-thione, such as the development of new synthesis methods for improved yield and purity, the investigation of its potential applications in other fields, such as catalysis and sensing, and the elucidation of its mechanism of action and biological targets. Additionally, the development of Naphtho[2,3-d][1,3]thiazole-2(3H)-thione-based drugs and materials for commercial use is an area of interest for future research.
Synthesis Methods
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione can be synthesized through various methods, such as the reaction between 2-aminobenzenethiol and 2-bromo-1-naphthoic acid, or the reaction between 2-mercaptobenzoic acid and 2-bromo-1-naphthaldehyde. These methods involve the use of different reagents and conditions, and the yield and purity of the final product can vary depending on the method used.
properties
CAS RN |
13331-30-1 |
|---|---|
Product Name |
Naphtho[2,3-d][1,3]thiazole-2(3H)-thione |
Molecular Formula |
C11H7NS2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
3H-benzo[f][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C11H7NS2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |
InChI Key |
IHUDAVOKNKHDNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3 |
synonyms |
Naphtho[2,3-d]thiazole-2(3H)-thione (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)
